molecular formula C16H17NO B15076728 N-(2,5-dimethylphenyl)-2-methylbenzamide

N-(2,5-dimethylphenyl)-2-methylbenzamide

Cat. No.: B15076728
M. Wt: 239.31 g/mol
InChI Key: OYOYTYQFJPJVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethylphenyl)-2-methylbenzamide is a substituted benzamide featuring two aromatic rings: a 2-methylbenzamide group and a 2,5-dimethylphenyl substituent attached via an amide linkage. The compound has been structurally characterized using X-ray crystallography, revealing that the two aromatic rings are nearly coplanar, with a dihedral angle of 1.9(2)° between them. The amide group forms dihedral angles of 48.0(3)° and 48.6(3)° with the 2-methylbenzoyl and 2,5-dimethylphenyl rings, respectively. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming chains along the crystallographic a-axis .

Its synthesis typically involves coupling 2-methylbenzoic acid derivatives with 2,5-dimethylaniline under microwave or conventional heating conditions .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-8-9-13(3)15(10-11)17-16(18)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,17,18)

InChI Key

OYOYTYQFJPJVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Traditional Amidation Using Coupling Agents

Reaction Mechanism and Reagents

The most widely documented method involves coupling 2-methylbenzoic acid with 2,5-dimethylaniline using carbodiimide-based coupling agents. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation by activating the carboxylic acid group. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to enhance reactivity.

The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. After 12–24 hours at room temperature, the dicyclohexylurea byproduct is removed via filtration, and the crude product is purified by recrystallization from ethanol or column chromatography.

Yield and Optimization

  • Typical Yield : 65–75%
  • Key Variables :
    • Solvent Polarity : THF provides higher yields than DCM due to better solubility of intermediates.
    • Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes unreacted starting material.
    • Temperature : Prolonged reactions at 0–5°C reduce side products like N-acylurea.
Table 1: Optimization of Traditional Amidation
Variable Optimal Condition Yield Improvement
Solvent THF +12%
Coupling Agent EDC/DMAP +8%
Reaction Temperature 0°C +5%

One-Pot Synthesis via Benzoxazine Dione Intermediate

Three-Step Tandem Reaction

A scalable one-pot method avoids intermediate isolation, significantly improving efficiency. The process begins with 2-amino-3-methylbenzoic acid, which undergoes cyclization with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. Subsequent aminolysis with methylamine yields 2-amino-N,3-dimethylbenzamide, which is halogenated in situ using N-halosuccinimides (NXS).

Advantages Over Stepwise Synthesis

  • Yield : 87–94% overall, surpassing stepwise methods by 30%.
  • Purification : Needle-like crystals precipitate directly from the reaction mixture upon solvent evaporation, eliminating column chromatography.
  • Environmental Impact : Reduced solvent waste and energy consumption due to tandem steps.
Table 2: One-Pot Synthesis Efficiency
Step Reagent Time (h) Yield (%)
Cyclization BTC 2 95
Aminolysis Methylamine 1.5 90
Halogenation NCS/NBS/NIS 3 92

Copper-Catalyzed Amidation of Boronic Esters

Methodology

A novel approach employs copper(I) iodide (CuI) to catalyze the amidation of 2-methylbenzoyl chloride with 2,5-dimethylphenylboronic ester. The reaction uses lithium tert-butoxide (LiOt-Bu) as a base in dimethylformamide (DMF) at 140°C under argon.

Scalability and Limitations

  • Gram-Scale Synthesis : Demonstrated for N-(3,5-dimethylphenyl)-2-methylbenzamide (53% yield).
  • Challenges :
    • Regioselectivity : Competing ortho/meta substitution requires careful control of boronic ester orientation.
    • Catalyst Loading : 20 mol% CuI is necessary for optimal turnover, increasing cost.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability Cost ($/g)
Traditional Amidation 70 98 Moderate 12.50
One-Pot Synthesis 90 99 High 8.20
Cu-Catalyzed 53 95 Low 18.75

Strategic Recommendations

  • Industrial Applications : One-pot synthesis offers the best balance of yield, cost, and environmental impact.
  • Research-Scale Flexibility : Traditional amidation allows modular substitution for derivative synthesis.
  • Catalytic Innovations : Copper-mediated methods require further optimization for broader utility.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2,5-dimethylphenyl)-2-methylbenzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the growth of microorganisms through disruption of cell membrane integrity or interference with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Parameters of N-(2,5-Dimethylphenyl) Derivatives
Compound Dihedral Angle Between Aromatic Rings Torsion Angle (C—SO₂—NH—C or S—N) Hydrogen Bonding Pattern Reference
N-(2,5-Dimethylphenyl)-2-methylbenzamide 1.9(2)° N—H⋯O chains along a-axis
N-(2,5-Dimethylphenyl)benzenesulfonamide 40.4(1)° 62.7(2)° (C—SO₂—NH—C) N—H⋯O(S) inversion dimers
N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide 51.07(8)° 71.41(18)° (S—N) N—H⋯O(S) inversion dimers
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide PET inhibition (IC₅₀ ~10 µM)

Key Observations:

  • Substituent Position Effects: The 2,5-dimethyl substitution on the anilide ring favors near-planar aromatic systems in benzamides, whereas sulfonamide derivatives exhibit larger dihedral angles due to steric and electronic effects .
  • Hydrogen Bonding: All compounds form N—H⋯O interactions, but benzamides prefer chain-like motifs, while sulfonamides adopt dimeric structures .

Electronic and Lipophilicity Effects

  • Substituent Electronic Properties:
    • Electron-withdrawing groups (e.g., fluorine in N-(2,5-difluorophenyl) analogs) increase PET inhibition by stabilizing charge-separated states in PSII .
    • Methyl groups in 2,5-dimethylphenyl derivatives balance lipophilicity and steric bulk, improving membrane permeability in bioactive compounds .
  • Lipophilicity (LogP):
    • This compound has a calculated LogP of ~3.2, comparable to sulfonamide analogs (LogP ~2.8–3.5) but lower than nitro-substituted derivatives (LogP ~4.0) .

Q & A

Q. Advanced

  • Data Collection : MoKα radiation (λ = 0.71073 Å) is used with a diffractometer to collect reflections (e.g., θ range: 1.8–29.5°).
  • Refinement : SHELXL () refines structures using a riding model for H atoms, with isotropic displacement parameters (e.g., 1.2Ueq for aromatic H, 1.5Ueq for methyl H). NH groups are refined with restrained distances (e.g., 0.86(2) Å) .
  • Validation : Tools like PLATON () check for missed symmetry, twinning, and hydrogen-bonding patterns. Crystallographic data (e.g., space group P21_121_121_1, a = 4.901 Å, b = 5.857 Å, c = 45.829 Å) are deposited in the Cambridge Structural Database (CSD) .

How do substituents influence molecular conformation and crystal packing?

Advanced
Substituents dictate torsional angles and dihedral arrangements. For example:

  • The 2-methyl and 2,5-dimethyl groups induce a near-coplanar arrangement of aromatic rings (dihedral angle: 1.9(2)°).
  • Intermolecular N–H···O hydrogen bonds form inversion dimers or chains (e.g., N1–H1N···O2 with D···A = 2.95 Å), stabilizing the crystal lattice .
    Comparative studies with analogs (e.g., sulfonamides in ) reveal substituent-dependent torsional variations (e.g., 71.41° vs. 60.37° in related compounds) .

What techniques characterize hydrogen bonding and its impact on material properties?

Q. Advanced

  • Hydrogen Bond Geometry : Analyzed using crystallographic software (ORTEP-3, ). For this compound, N–H···O interactions generate chains along the a-axis (Table 1, ).
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) correlate H-bonding networks with melting points and stability.

How is computational modeling applied to predict reactivity or biological interactions?

Q. Advanced

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Docking Studies : Use structural data (e.g., CSD entry WUQPAK) to model interactions with biological targets, such as enzymes or receptors implicated in disease pathways .

How should researchers address contradictions in crystallographic data?

Q. Advanced

  • Data Reconciliation : Compare unit cell parameters, space groups, and hydrogen-bonding motifs across studies. For example, discrepancies in dihedral angles (e.g., 51.07° vs. 56.99° in sulfonamide analogs) may arise from substituent electronic effects .
  • Validation Pipelines : Use checkCIF () to identify outliers in bond lengths/angles and refine models with alternative software (e.g., OLEX2 or WinGX, ).

What strategies optimize biological activity studies for structural analogs?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, methoxy) to assess effects on bioavailability and target binding. For example, solubility in DMSO () guides in vitro assay design.
  • Biochemical Assays : Measure inhibition constants (Ki_i) or IC50_{50} values using enzyme kinetics or cell-based models, referencing protocols from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.